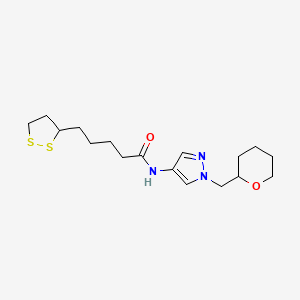
5-(1,2-dithiolan-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(1,2-dithiolan-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pentanamide is a useful research compound. Its molecular formula is C17H27N3O2S2 and its molecular weight is 369.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(1,2-dithiolan-3-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)pentanamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A dithiolan moiety, which may contribute to its redox properties.
- A pyrazole ring known for various biological activities, including anti-inflammatory and anticancer effects.
- A tetrahydro-pyran group that enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation. For instance:
- Mechanism of Action : The compound inhibits key signaling pathways associated with tumor growth, such as the BRAF(V600E) and EGFR pathways. This inhibition leads to reduced cell viability in various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231) .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. The compound has demonstrated:
- In vitro Efficacy : It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Preliminary studies indicate that the compound selectively inhibits COX-II with an IC50 value comparable to known anti-inflammatory drugs like Celecoxib . This selectivity suggests a favorable safety profile with reduced gastrointestinal side effects.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study, the compound was tested alongside doxorubicin in breast cancer cell lines. The findings indicated a synergistic effect, enhancing the cytotoxicity of doxorubicin while reducing its required dosage. This highlights the potential for developing combination therapies that could improve patient outcomes in cancer treatment .
Case Study: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound. It was found effective against several strains of bacteria, with mechanisms involving membrane disruption and metabolic interference being proposed .
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2S2/c21-17(7-2-1-6-16-8-10-23-24-16)19-14-11-18-20(12-14)13-15-5-3-4-9-22-15/h11-12,15-16H,1-10,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWNQFYZOPBFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














